Cas no 2094880-68-7 (N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2094880-68-7x500.png)
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- EN300-26606390
- N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide
- Z2677414909
- AKOS033974387
- 2094880-68-7
-
- インチ: 1S/C13H15F2N3O3S/c1-7(6-10-8(2)17-21-9(10)3)18-22(19,20)11-4-5-12(14)16-13(11)15/h4-5,7,18H,6H2,1-3H3
- InChIKey: ICBSIIYGPDIMHR-UHFFFAOYSA-N
- SMILES: S(C1C(=NC(=CC=1)F)F)(NC(C)CC1C(C)=NOC=1C)(=O)=O
計算された属性
- 精确分子量: 331.08021885g/mol
- 同位素质量: 331.08021885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 474
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 93.5Ų
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26606390-0.05g |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide |
2094880-68-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide 関連文献
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
9. Back matter
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamideに関する追加情報
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide (CAS No. 2094880-68-7): A Comprehensive Overview
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide (CAS No. 2094880-68-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamides and is characterized by its 2,6-difluoropyridine core and a 3,5-dimethyl-1,2-oxazolyl substituent. The combination of these functional groups imparts distinct chemical and biological properties that make it a promising candidate for various pharmacological studies.
The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide typically involves a multi-step process that includes the formation of the 3,5-dimethyl-1,2-oxazolyl moiety and subsequent coupling with the 2,6-difluoropyridine sulfonamide. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes.
In terms of its chemical properties, N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide exhibits high solubility in polar solvents such as DMSO and DMF. Its stability under various conditions has been extensively studied, and it has been found to be stable at room temperature and in aqueous solutions with neutral pH. These properties make it suitable for use in a wide range of experimental settings.
The biological activity of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide has been the subject of numerous investigations. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, recent studies have shown that this compound exhibits potent inhibitory activity against certain kinases and proteases, which are implicated in cancer and inflammatory diseases.
In the context of cancer research, N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide has demonstrated promising antiproliferative effects on various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in both in vitro and in vivo models. These findings suggest that this compound could be a valuable lead for the development of novel anticancer agents.
Beyond its anticancer potential, N-[1-(3,5-dimethyl-1,2-oxazol-4-y l)propan - 2 - yl] - 2 , 6 - difluoropyridine - 3 - sulfonamide has also been explored for its anti-inflammatory properties. Preclinical studies have indicated that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL - 6 . This makes it a potential candidate for treating inflammatory disorders such as rheumatoid arthritis and Crohn's disease.
To further understand the mechanism of action of N-[1-(3 , 5 - dimethyl - 1 , 2 - oxazol - 4 - yl ) propan - 2 - yl ] - 2 , 6 - difluoropyridine - 3 - sulfonamide, researchers have conducted detailed molecular studies using techniques such as X-ray crystallography and molecular docking simulations. These studies have provided insights into how this compound interacts with its target proteins at the molecular level. The results have highlighted specific binding sites and key interactions that contribute to its biological activity.
Clinical trials are currently underway to evaluate the safety and efficacy of N-[1-(3 , 5 - dimethyl - 1 , 2 - oxazol - 4 - yl ) propan - 2 - yl ] - 2 , 6 - difluoropyridine - 3 - sulfonamide in human subjects. Preliminary data from phase I trials have shown that it is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and pave the way for further clinical development.
In conclusion, N-[1-(3 , 5 - dimethyl - 1 , 2 - oxazol - 4 - yl ) propan - 2 - yl ] - 2 , 6 - difluoropyridine - 3 - sulfonamide (CAS No. 2094880–68–7) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. As more data becomes available from ongoing studies and clinical trials, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
2094880-68-7 (N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide) Related Products
- 1040654-18-9(N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide)
- 1806753-44-5(6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine)
- 2757836-51-2((2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid)
- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)
- 2648933-30-4((2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid)
- 274-49-7(Imidazo[1,5-a]pyrazine)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1161776-13-1(1-(2-Bromothiazol-5-yl)ethanone)
- 1307307-55-6(tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate)
- 2097984-31-9(4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid)




